molecular formula C13H20O B8002552 1-(2-iso-Propylphenyl)-2-butanol

1-(2-iso-Propylphenyl)-2-butanol

Cat. No.: B8002552
M. Wt: 192.30 g/mol
InChI Key: UPCWEGCYGDKMMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-iso-Propylphenyl)-2-butanol is an organic compound with a molecular structure that includes a butanol backbone substituted with an iso-propylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-iso-Propylphenyl)-2-butanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 2-iso-propylphenylmagnesium bromide reacts with butanal. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process is often carried out in the presence of a metal catalyst such as palladium or platinum, under high pressure and temperature to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 1-(2-iso-Propylphenyl)-2-butanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield the corresponding alkane or alcohol, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: 1-(2-iso-Propylphenyl)-2-butanone or 1-(2-iso-Propylphenyl)-2-butanoic acid.

    Reduction: 1-(2-iso-Propylphenyl)-2-butane.

    Substitution: 1-(2-iso-Propylphenyl)-2-chlorobutane.

Scientific Research Applications

1-(2-iso-Propylphenyl)-2-butanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-iso-Propylphenyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(2-iso-Propylphenyl)-2-propanol: Similar structure but with a shorter carbon chain.

    1-(2-iso-Propylphenyl)-2-pentanol: Similar structure but with a longer carbon chain.

    1-(2-iso-Propylphenyl)-2-hexanol: Similar structure but with an even longer carbon chain.

Uniqueness: 1-(2-iso-Propylphenyl)-2-butanol is unique due to its specific carbon chain length and the presence of the iso-propylphenyl group, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(2-propan-2-ylphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-4-12(14)9-11-7-5-6-8-13(11)10(2)3/h5-8,10,12,14H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCWEGCYGDKMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.